

Application Notes & Protocols: 4-Methoxy-3-(trifluoromethyl)benzonitrile in Advanced Materials Science

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B1586608

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Introduction: Unlocking Potential Through Molecular Architecture

4-Methoxy-3-(trifluoromethyl)benzonitrile is an aromatic compound distinguished by a unique combination of functional groups: an electron-donating methoxy group (-OCH₃), a strongly electron-withdrawing and lipophilic trifluoromethyl group (-CF₃), and a versatile nitrile moiety (-C≡N)[1]. This specific arrangement on the benzene ring creates a molecule with significant potential as a building block in materials science. The trifluoromethyl group is renowned for enhancing thermal stability, chemical resistance, solubility in organic solvents, and lowering the dielectric constant in polymers[2][3]. The nitrile group offers a reactive site for polymerization, cross-linking, or further functionalization, while the methoxy group modulates the electronic properties and reactivity of the aromatic ring[1].

These application notes provide researchers and materials scientists with a technical guide to leveraging the properties of **4-Methoxy-3-(trifluoromethyl)benzonitrile** in three promising areas: as a monomer for high-performance polymers, a precursor for organic electronic materials, and a component in high refractive index coatings. The protocols are designed to be self-validating, with explanations for key experimental choices and integrated characterization steps.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is crucial for its application. The following table summarizes key data for **4-Methoxy-3-(trifluoromethyl)benzonitrile** (CAS: 261951-87-5).

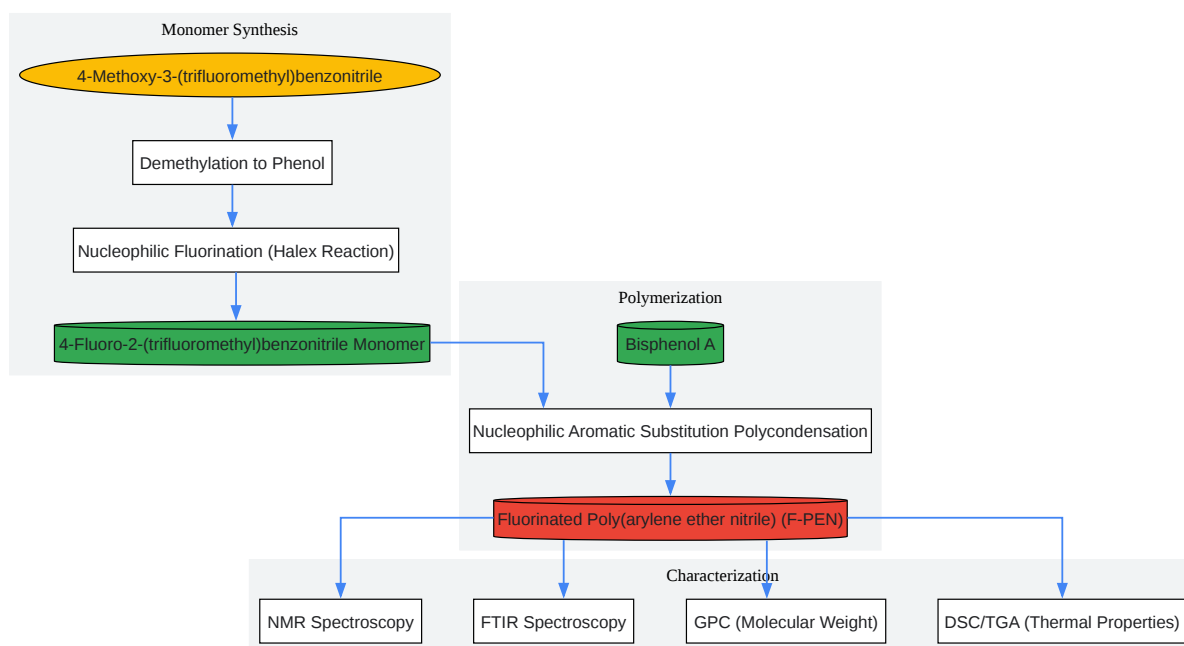
Property	Value	Source
Molecular Formula	C ₉ H ₆ F ₃ NO	[4]
Molecular Weight	201.15 g/mol	[1]
Appearance	White Powder (Typical)	[1]
Boiling Point (Normal)	288.09 °C	[4]
Key Functional Groups	Nitrile (-CN), Methoxy (-OCH ₃), Trifluoromethyl (-CF ₃)	[1]
Solubility	Soluble in polar organic solvents	[1]

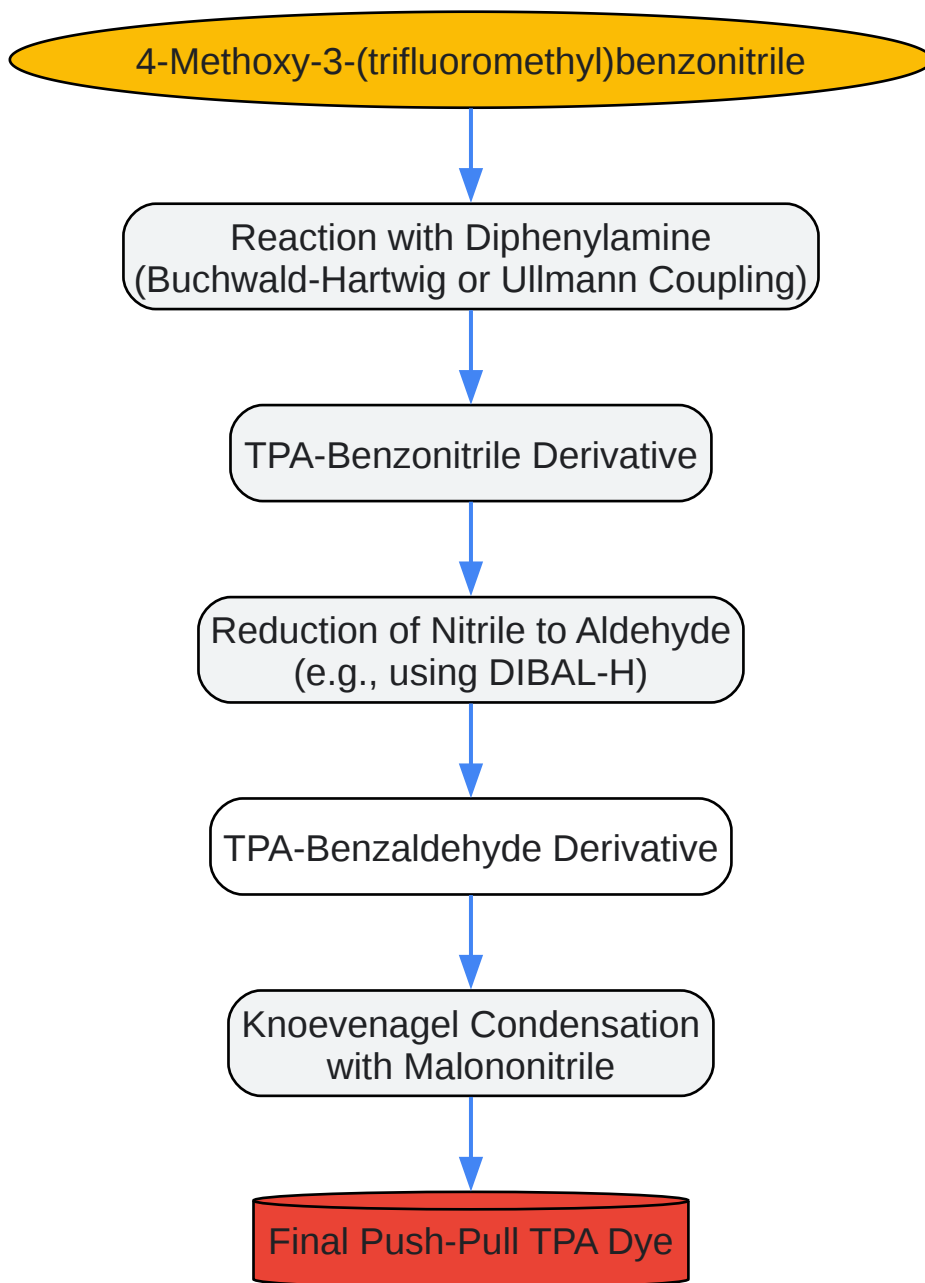
Application I: Monomer for High-Performance Fluorinated Poly(arylene ether nitrile)s (F-PENs)

Rationale: The synthesis of poly(arylene ether)s via nucleophilic aromatic substitution (S_NAr) is a robust method for creating high-performance thermoplastics[5][6]. To utilize **4-Methoxy-3-(trifluoromethyl)benzonitrile** as a monomer in a step-growth polymerization, it must be converted into a difunctional A-B type monomer or co-polymerized as part of an A-A + B-B system. Here, we propose its conversion to a di-functional monomer, 4-Fluoro-3-(trifluoromethyl)benzonitrile, which can then be co-polymerized with a bisphenol to yield a fluorinated poly(arylene ether nitrile) (F-PEN). The resulting polymer is expected to exhibit excellent thermal stability, chemical resistance, and a low dielectric constant, making it suitable for applications in microelectronics and aerospace[2][7].

Workflow for F-PEN Synthesis

The overall process involves the synthesis of the activated difluoro-monomer followed by polymerization.





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